alpha-Chloro-3-methylbenzaldoxime

Description

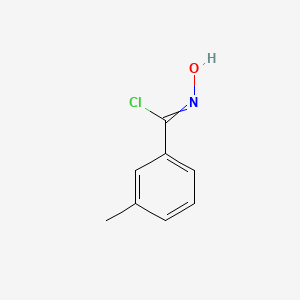

Alpha-Chloro-3-methylbenzaldoxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldoxime, where a chlorine atom is substituted at the alpha position and a methyl group is attached to the benzene ring

Properties

IUPAC Name |

N-hydroxy-3-methylbenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDCVFYTWCVDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Chloro-3-methylbenzaldoxime can be synthesized through the chlorination of 3-methylbenzaldoxime. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The process involves the formation of an intermediate, which then undergoes chlorination to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro-3-methylbenzaldoxime undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction Reactions: Reduction of this compound can yield amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines or other reduced compounds.

Scientific Research Applications

Alpha-Chloro-3-methylbenzaldoxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Chloro-3-methylbenzaldoxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Alpha-Chloro-2-methylbenzaldoxime

- Alpha-Chloro-4-methylbenzaldoxime

- Alpha-Chloro-3-methylbenzaldehyde

Uniqueness

Alpha-Chloro-3-methylbenzaldoxime is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biological Activity

Alpha-Chloro-3-methylbenzaldoxime is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and antifungal properties, as well as its potential applications in drug development.

This compound is characterized by its unique structural features, which influence its reactivity and biological interactions. The compound can undergo several chemical transformations, including:

- Substitution : Formation of azides, thiocyanates, or other derivatives.

- Oxidation : Conversion to oximes or nitriles.

- Reduction : Formation of amines or other reduced compounds.

The mechanism of action involves interaction with specific molecular targets, potentially leading to the inhibition or activation of various biological pathways. This interaction may occur through enzyme inhibition or receptor modulation, although the exact molecular targets remain to be fully elucidated.

Antimicrobial and Antifungal Activity

Recent studies have investigated the antimicrobial and antifungal properties of this compound. It has shown promising results against various microbial strains. In particular:

- The compound was effective against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth.

- In antifungal assays, it exhibited activity against Candida albicans, indicating potential therapeutic applications in treating fungal infections.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed the following results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound possesses potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound in microbial systems. The study revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis. Additionally, it was found to inhibit key enzymes involved in bacterial metabolism, contributing to its overall antimicrobial effectiveness .

Applications in Drug Development

Given its biological activity, this compound is being explored for potential applications in drug development. Its properties make it suitable for:

- Antimicrobial formulations : As a lead compound for developing new antibiotics.

- Pharmaceutical intermediates : In the synthesis of more complex molecules with enhanced biological activity.

- Agrochemical products : Due to its efficacy against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.